

# Application Notes and Protocols for Immunohistochemistry Staining with RC-12 (anti-CD112R)

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## Compound of Interest

Compound Name: RC-12

Cat. No.: B1214610

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## Introduction

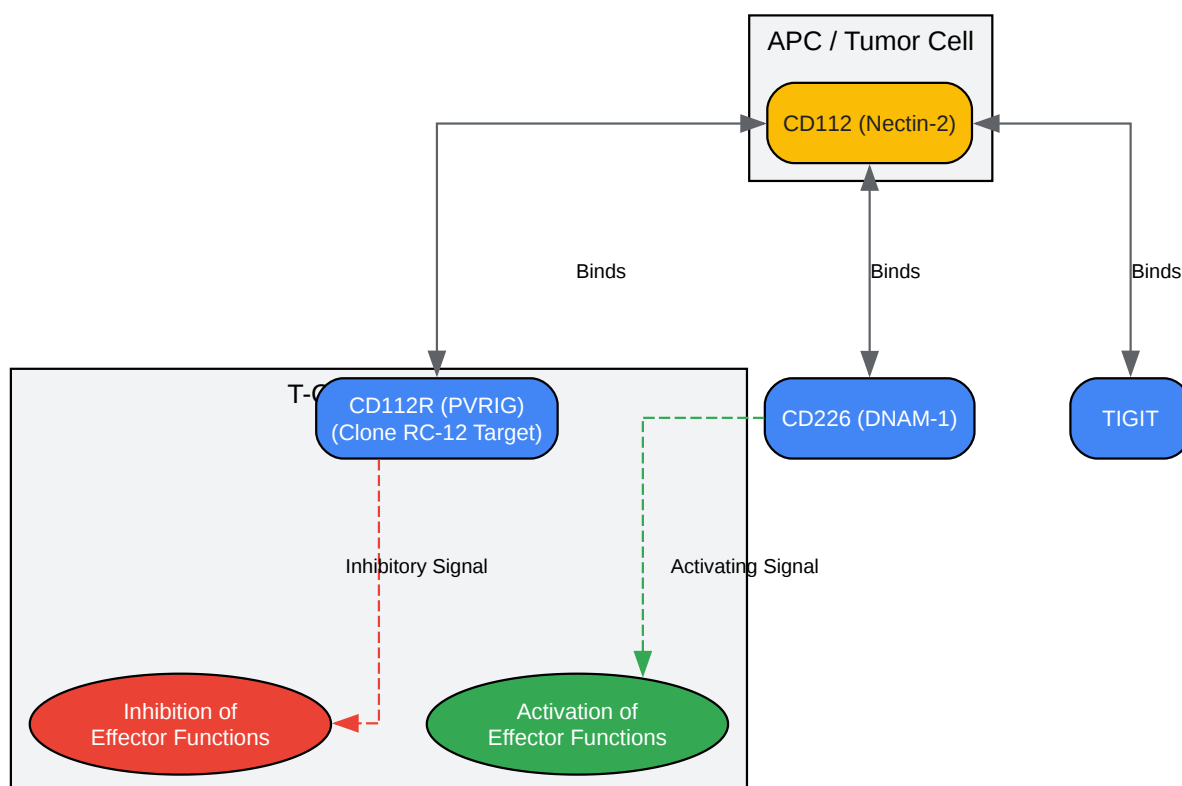
These application notes provide a comprehensive guide for the use of the monoclonal antibody clone **RC-12** in immunohistochemistry (IHC). The **RC-12** clone is specifically designed to detect the human CD112R, also known as Poliovirus Receptor Related Immunoglobulin Domain Containing (PVRIG). CD112R is a recently identified immune checkpoint protein preferentially expressed on T-cells and Natural Killer (NK) cells.<sup>[1]</sup> As a co-inhibitory receptor, it plays a crucial role in regulating the immune response to cancer.

CD112R binds to its ligand, CD112 (also known as Nectin-2 or PVRL2), which is widely expressed on antigen-presenting cells and various tumor cells.<sup>[1]</sup> This interaction inhibits T-cell receptor-mediated signals, thereby suppressing the anti-tumor immune response.<sup>[1][2]</sup> The **RC-12** antibody is a valuable tool for researchers studying the tumor microenvironment, investigating novel immunotherapy targets, and developing biomarkers for patient stratification.

The clone R12 has been validated for the detection of CD112R in formalin-fixed paraffin-embedded (FFPE) human tissue specimens, making it suitable for both brightfield and multiplex immunofluorescence IHC applications.<sup>[1]</sup> Its high specificity and signal-to-noise ratio make it an ideal candidate for detailed studies of CD112R expression in normal and cancerous tissues.<sup>[1][2]</sup>

## CD112R Signaling Pathway

The following diagram illustrates the role of CD12R as an immune checkpoint. On T-cells and NK cells, CD112R, along with TIGIT, acts as an inhibitory receptor. Its ligand, CD112, is also a ligand for the activating receptor CD226. The binding of CD112R to CD112 on an antigen-presenting cell or a tumor cell leads to the inhibition of the T-cell or NK cell's anti-tumor activity.



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Caption: CD112R (PVRIG) signaling pathway in immune cells.

## Experimental Protocols

### Immunohistochemistry Staining Protocol for FFPE Tissues

This protocol is a general guideline for the use of the **RC-12** antibody on formalin-fixed, paraffin-embedded human tissue sections. Optimal conditions should be determined by the individual researcher.

#### Materials and Reagents:

- FFPE tissue sections (4-5  $\mu\text{m}$ ) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)
- Hydrogen Peroxide Block (3%  $\text{H}_2\text{O}_2$  in methanol)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Mouse anti-human CD112R (Clone: **RC-12**)
- Polymer-based detection system (e.g., HRP-polymer anti-mouse)
- Chromogen (e.g., DAB)
- Hematoxylin counterstain
- Mounting Medium
- PBS (Phosphate Buffered Saline)

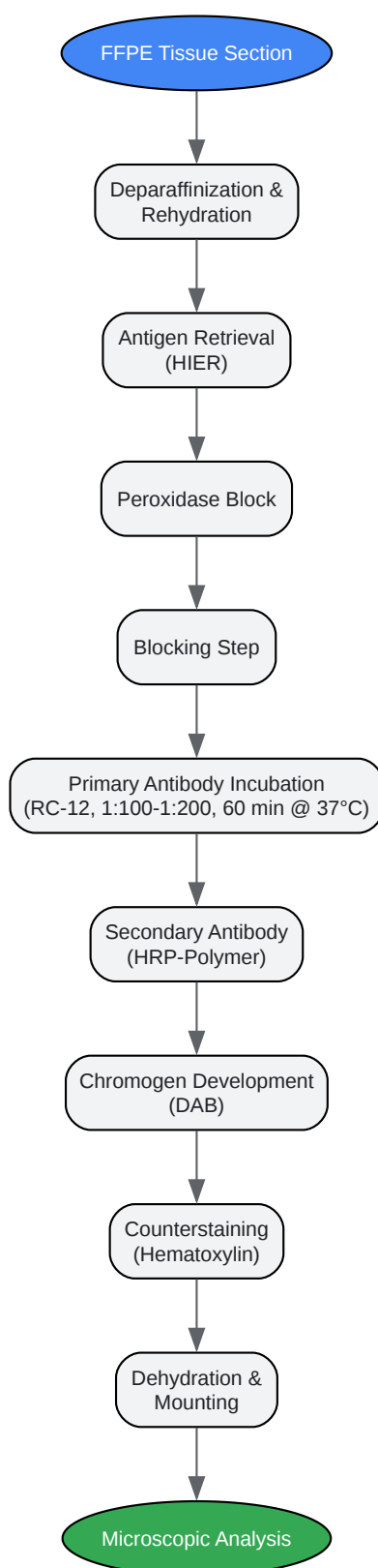
#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Immerse slides in 100% ethanol (2 changes for 3 minutes each).

- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in running deionized water for 5 minutes.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer. The choice of buffer (Citrate pH 6.0 or EDTA pH 8.0) and heating method (water bath, steamer, or pressure cooker) should be optimized. A typical protocol is to heat at 95-100°C for 20-30 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse slides with PBS (2 changes for 5 minutes each).
- Peroxidase Block:
  - Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
  - Rinse slides with PBS (2 changes for 5 minutes each).
- Blocking:
  - Incubate sections with the blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the **RC-12** primary antibody in a suitable antibody diluent. A starting dilution of 1:100-1:200 is recommended for polymer-based detection systems.
  - Incubate the sections with the diluted primary antibody for 60 minutes at 37°C or overnight at 4°C in a humidified chamber.
- Detection System:

- Rinse slides with PBS (3 changes for 5 minutes each).
- Apply the HRP-polymer anti-mouse secondary antibody according to the manufacturer's instructions. Typically, this involves a 30-45 minute incubation at room temperature.
- Rinse slides with PBS (3 changes for 5 minutes each).
- Chromogen Application:
  - Apply the DAB chromogen solution and incubate for a period determined by microscopic observation (typically 2-10 minutes).
  - Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
  - Counterstain the sections with hematoxylin for 1-2 minutes.
  - "Blue" the sections in running tap water or a bluing reagent.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanols (70%, 95%, 100%).
  - Clear the sections in xylene.
  - Coverslip the slides using a permanent mounting medium.

## Experimental Workflow Diagram



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Caption: Immunohistochemistry workflow for **RC-12** antibody.

## Data Presentation

Quantitative analysis of **RC-12** staining can be performed to provide objective and reproducible data. This is typically achieved by scoring the intensity and the percentage of positive cells within the target cell population (e.g., tumor-infiltrating lymphocytes).

### Quantitative Staining Parameters

Parameter	Description
Antibody Dilution	The optimal dilution of the RC-12 antibody should be determined through titration. A recommended starting range is 1:100 to 1:200.
Incubation Time	The primary antibody incubation time can be optimized. A common starting point is 60 minutes at 37°C or overnight at 4°C.
Antigen Retrieval	The choice of antigen retrieval buffer (e.g., Citrate pH 6.0 or EDTA pH 8.0) can significantly impact staining and should be tested.

### Example of a Quantitative Scoring Table (H-Score)

The H-score (Histoscore) is a common method for quantifying IHC staining, providing a continuous score ranging from 0 to 300. It is calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score.

Formula:  $H\text{-Score} = [1 \times (\% \text{ of cells with weak intensity})] + [2 \times (\% \text{ of cells with moderate intensity})] + [3 \times (\% \text{ of cells with strong intensity})]$

Tissue Type	Sample ID	% Weak Staining (1+)	% Moderate Staining (2+)	% Strong Staining (3+)	H-Score
Normal Tonsil	NT-01	10	30	50	220
	NT-02	15	25	45	200
Lung Adenocarcinoma	LUAD-01	5	15	5	50
	LUAD-02	20	30	10	110
Renal Cell Carcinoma	RCC-01	10	20	20	110
	RCC-02	5	10	5	40

Note: The data in this table is illustrative. Researchers should generate their own data based on their specific tissues of interest and staining conditions.

## Troubleshooting



Issue	Possible Cause	Suggested Solution
No Staining	Incorrect primary antibody dilution	Titrate the primary antibody to find the optimal concentration.
Inadequate antigen retrieval	Optimize the antigen retrieval method (buffer, time, temperature).	
Primary antibody omitted	Ensure the primary antibody step was not skipped.	
Weak Staining	Primary antibody concentration too low	Increase the primary antibody concentration or incubation time.
Insufficient incubation time	Increase the incubation time for the primary antibody or detection reagents.	
Chromogen solution expired or improperly prepared	Use fresh chromogen solution.	
High Background	Primary antibody concentration too high	Decrease the primary antibody concentration.
Inadequate blocking	Increase the blocking time or use a different blocking reagent.	
Incomplete deparaffinization	Ensure complete removal of paraffin.	
Non-specific Staining	Cross-reactivity of secondary antibody	Use a secondary antibody raised against the species of the primary antibody.
Endogenous biotin (if using avidin-biotin systems)	Perform a biotin blocking step.	

These application notes and protocols are intended to serve as a starting point for your experiments with the **RC-12** antibody. Careful optimization of each step is crucial for obtaining

reliable and reproducible results.

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## References

- 1. oncodianova.com [oncodianova.com]
- 2. oncodianova.com [oncodianova.com]
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